2-Nonyne
Overview
Description
2-Nonyne is an organic compound that falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it consists of nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .
Mechanism of Action
Target of Action
2-Nonyne is an organic compound that belongs to the class of alkynes . Alkynes are characterized by the presence of a carbon-carbon triple bond, which is the functional group of these molecules
Mode of Action
As an alkyne, it contains a carbon-carbon triple bond, which is a region of high electron density and can participate in various chemical reactions . This property could potentially allow this compound to interact with various biological targets, leading to different biochemical effects.
Pharmacokinetics
The molecular weight of this compound is 124.2233 , which could potentially influence its bioavailability and distribution within the body
Result of Action
As an alkyne, this compound has a carbon-carbon triple bond, which could potentially interact with various biological targets and lead to different cellular effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. The most common approach involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX) molecule from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne synthesis apply. Industrial production would likely involve large-scale dehydrohalogenation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Nonyne, like other alkynes, undergoes a variety of chemical reactions due to the presence of its carbon-carbon triple bond. These reactions include:
Hydrogenation: Addition of hydrogen to form alkanes.
Halogenation: Addition of halogens such as chlorine or bromine.
Hydration: Addition of water to form alcohols.
Oxidation: Reaction with oxidizing agents to form carboxylic acids or ketones.
Reduction: Reaction with reducing agents to form alkenes or alkanes.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).
Halogenation: Involves halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).
Hydration: Often performed using water (H₂O) and an acid catalyst like sulfuric acid (H₂SO₄).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Hydrogenation: Nonane (C₉H₂₀)
Halogenation: 2,2-Dihalononane
Hydration: 2-Nonanol
Oxidation: Nonanoic acid or 2-Nonanone
Reduction: 2-Nonene or Nonane.
Scientific Research Applications
2-Nonyne is primarily utilized in the research and development sectors of chemistry. It serves as a building block in the synthesis of more complex molecules for various purposes, including:
Chemistry: Used in the synthesis of polymers and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Nonyne (C₉H₁₆): Another alkyne with a triple bond at the first carbon atom.
2-Octyne (C₈H₁₄): An alkyne with a similar structure but one less carbon atom.
2-Decyne (C₁₀H₁₈): An alkyne with a similar structure but one more carbon atom.
Uniqueness of 2-Nonyne: this compound is unique due to its specific position of the triple bond at the second carbon atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism differentiates it from other nonynes and alkynes, providing distinct chemical properties and applications .
Properties
IUPAC Name |
non-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRETAGISZJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173077 | |
Record name | 2-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-29-1 | |
Record name | 2-Nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nonyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Nonyne?
A1: this compound is a linear aliphatic disubstituted acetylene with the molecular formula C9H16 and a molecular weight of 124.24 g/mol. While specific spectroscopic data wasn't provided in the provided research excerpts, its structure can be confirmed through techniques such as 1H NMR, 13C NMR, and IR spectroscopy.
Q2: How does the chain length of aliphatic disubstituted acetylenes like this compound affect their polymerization?
A2: Research suggests that increasing the side-chain length in poly(2-alkylacetylenes) influences their gas permeation properties . Additionally, while 5-Dodecyne, with a triple bond further within the chain, polymerizes slower than this compound, their living polymerization characteristics are similar . This suggests that while chain length and triple bond position can impact polymerization rate, the living character of the polymerization using a MoOCl4-n-Bu4Sn-EtOH catalyst system may be retained.
Q3: Can this compound be used in the synthesis of block copolymers?
A3: Yes, this compound can be used in the synthesis of block copolymers. Research has demonstrated the successful synthesis of diblock copolymers through the sequential living polymerization of internal linear alkynes, including this compound . This suggests its potential use in creating more complex polymer structures with tailored properties. Additionally, studies highlight the synthesis of block copolymers containing this compound alongside other monomers like 1-chloro-2-phenylacetylene and (p-n-butyl-o,o,m,m-tetrafluorophenyl)acetylene using MoOCl4-based catalysts . This further exemplifies the versatility of this compound in block copolymer synthesis.
Q4: Has this compound been identified in natural sources?
A4: Yes, this compound has been identified as a constituent of the essential oil extracted from Mentha pulegium, also known as Pennyroyal, at different stages of its development . While it wasn't the major constituent, its presence contributes to the overall chemical profile of the essential oil.
Q5: What are the potential applications of polymers derived from this compound?
A6: While specific applications of this compound derived polymers aren't detailed in the provided research, its use in synthesizing block copolymers opens possibilities for various applications. Block copolymers are known for their ability to self-assemble into well-defined nanostructures, making them suitable for applications in drug delivery, nanomaterials, and other areas requiring controlled morphology and properties.
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